2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Description
2-Cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a 4-methoxy-3-methylbenzenesulfonyl group at position 3. This compound belongs to a class of molecules under investigation for therapeutic applications, particularly in kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
2-cyclopropyl-5-(4-methoxy-3-methylphenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-9-15(5-6-17(12)23-2)24(21,22)19-7-8-20-14(11-19)10-16(18-20)13-3-4-13/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPUYCIZPOXVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolopyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopropyl group: This step typically involves the use of cyclopropyl halides under basic conditions.
Attachment of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopropyl and methoxy groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine derivatives exhibit structural diversity, with modifications at positions 2 and 5 significantly altering their physicochemical and pharmacological profiles. Below is a systematic comparison with structurally analogous compounds:
Substituent Variations at Position 2
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride (CAS 2031269-41-5):
- Structure : Trifluoromethyl group at position 2.
- Molecular Formula : C₇H₉ClF₃N₃.
- Molecular Weight : 227.62 g/mol.
- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the cyclopropyl group. This compound is commercially available for research applications .
- 3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (trifluoroacetic acid salt) (CAS 2225147-25-9): Structure: Chlorine substituent at position 3. Molecular Formula: C₈H₉ClF₃N₃O₂. Molecular Weight: 271.62 g/mol. This derivative is used in synthetic intermediates .
Substituent Variations at Position 5
- 5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66): Structure: Pyrazolo[1,5-a]pyrimidine core with a 4-methoxyphenyl group at position 4. Key Differences: Replacement of the pyrazine ring with a pyrimidinone system alters hydrogen-bonding capacity and solubility. MK66 was synthesized for kinase inhibition studies .
5-{2-Ethoxy-5-[(4-Methylpiperazin-1-yl)Sulfonyl]Phenyl}-1-Methyl-3-Propyl-1H-Pyrazolo[4,3-d]Pyrimidin-7(6H)-One :
Core Heterocycle Modifications
- Dihydropyrazolo[1,5-a]pyrimidines (e.g., Compound 4n, C₁₉H₁₅F₃N₆O₂): Structure: Pyrimidine ring fused to pyrazole. Molecular Weight: 416.36 g/mol. These derivatives are synthesized via multicomponent reactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Position 2 Substituent | Position 5 Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrazine | Cyclopropyl | 4-Methoxy-3-methylbenzenesulfonyl | C₁₉H₂₃N₃O₃S | 377.47* |
| 2-(Trifluoromethyl)-pyrazolo[1,5-a]pyrazine HCl | Pyrazolo[1,5-a]pyrazine | Trifluoromethyl | – | C₇H₉ClF₃N₃ | 227.62 |
| MK66 (Pyrazolo[1,5-a]pyrimidinone) | Pyrazolo[1,5-a]pyrimidine | Phenyl | 4-Methoxyphenyl | C₁₈H₁₅N₃O₂ | 305.33 |
*Calculated based on substituent contributions.
Biological Activity
2-Cyclopropyl-5-(4-methoxy-3-methylbenzenesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a novel compound with potential therapeutic applications. This compound belongs to the pyrazolo[1,5-a]pyrazine class, which has garnered attention due to its diverse biological activities, particularly in cancer treatment and other disease modalities.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 388.44 g/mol. Its structure features a cyclopropyl group and a sulfonyl moiety that are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, compounds with similar structures have shown enhanced cytotoxic effects against various cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways like NF-κB and p53 .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.25 | Induces apoptosis via caspase activation |
| Compound B | MDA-MB-231 | 0.30 | Modulates NF-κB and p53 signaling |
| This compound | MCF-7/MDA-MB-231 | Pending Results | Pending Results |
The proposed mechanisms for the anticancer activity of pyrazolo[1,5-a]pyrazines include:
- Apoptosis Induction : Activation of caspases (caspase 3/7, caspase 8) leading to programmed cell death.
- Autophagy Promotion : Increased formation of autophagosomes and expression of beclin-1.
- Inhibition of Tumor Growth : By suppressing critical pathways involved in cell proliferation.
Case Studies
A notable study evaluated a series of pyrazolo[1,5-a]pyrazine derivatives for their anticancer potential. Among these compounds, several exhibited superior efficacy compared to standard chemotherapeutics like cisplatin. The study highlighted that structural modifications could significantly enhance biological activity .
Q & A
Q. Key Challenges :
- Regioselectivity : Competing reactions during cyclization require precise temperature control (e.g., reflux in ethanol).
- Sulfonylation efficiency : Excess sulfonyl chloride and slow addition mitigate incomplete substitution .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Essential methods include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 415.15) .
- HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .
Basic: How is the compound initially screened for biological activity?
Answer:
Primary screening involves:
- Enzyme inhibition assays : Testing against kinases, phosphodiesterases, or cyclooxygenases (IC values measured via fluorometric/colorimetric methods) .
- Cellular assays : Cytotoxicity profiling in cancer lines (e.g., A549, MCF-7) using MTT assays .
- Solubility/stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced: How do structural modifications impact biological activity in SAR studies?
Answer:
Key substituent effects include:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Cyclopropyl group | Enhances metabolic stability via steric shielding | |
| Sulfonyl moiety | Improves target binding affinity (e.g., COX-2 inhibition) | |
| Methoxy substitution | Modulates lipophilicity (logP) and membrane permeability |
Example : Replacing 4-methoxy with ethoxy reduces IC against PDE5 by 40%, suggesting electronic effects dominate .
Advanced: What mechanistic insights exist for its enzyme inhibition?
Q. Answer :
- Kinase inhibition : Competitive binding to ATP pockets confirmed via X-ray co-crystallography (e.g., CDK2 inhibition with K = 12 nM) .
- Allosteric modulation : Sulfonyl group stabilizes inactive conformations of mGluR5, validated by FRET-based assays .
- Redox activity : Oxidative metabolites (e.g., sulfone derivatives) show enhanced potency in ROS-dependent apoptosis .
Advanced: How can computational modeling guide its optimization?
Q. Answer :
- Docking studies : AutoDock Vina predicts binding poses to targets like EGFR (ΔG = -9.2 kcal/mol) .
- MD simulations : Assess conformational stability of the pyrazolo-pyrazine core in aqueous environments (RMSD < 2 Å over 100 ns) .
- QSAR models : Correlate substituent electronegativity with IC (R = 0.85 for PDE4 inhibitors) .
Advanced: How to resolve contradictions in reported biological data?
Q. Answer :
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
- Metabolic interference : Use CYP450 knockout models to isolate target effects vs. metabolite activity .
- Structural validation : Confirm batch consistency via XRD to rule out polymorphic effects .
Advanced: What strategies design analogs with improved bioavailability?
Q. Answer :
- Prodrug approaches : Esterify sulfonyl groups to enhance solubility (e.g., phosphate prodrugs increase AUC by 3x) .
- Ring diversification : Replace pyrazolo-pyrazine with pyrazolo-pyrimidine cores to reduce hepatic clearance .
- Lipinski compliance : Optimize logP (<5) and H-bond donors (<5) via substituent tuning (e.g., trifluoromethyl groups lower logP by 0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
